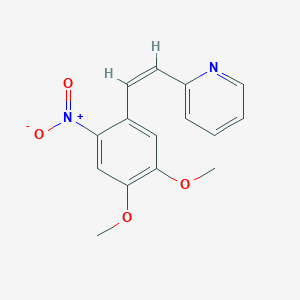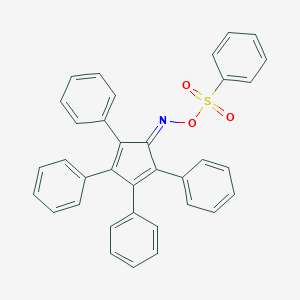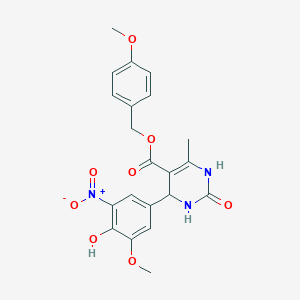![molecular formula C19H17F3N4O2 B395467 1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE](/img/structure/B395467.png)
1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidinylcarbonyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE can be achieved through several methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation . This method provides good yields and is applicable to a wide range of substituted pyrazolo[1,5-a]pyrimidines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and scalability. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidines, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
作用机制
The mechanism of action of 1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyridines: These compounds share a similar core structure but differ in their substituents and specific properties.
Pyrazolo[3,4-b]pyridines: Another class of compounds with a similar core but different structural features.
Pyrazolo[1,5-a]quinazolines: These compounds have a similar fused ring system but with variations in their substituents.
Uniqueness
1-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds .
属性
分子式 |
C19H17F3N4O2 |
|---|---|
分子量 |
390.4g/mol |
IUPAC 名称 |
[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H17F3N4O2/c1-28-13-6-4-12(5-7-13)14-10-16(19(20,21)22)26-17(23-14)11-15(24-26)18(27)25-8-2-3-9-25/h4-7,10-11H,2-3,8-9H2,1H3 |
InChI 键 |
QZQBQAUVKVZDAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCCC4 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Hydroxy-phenyl)-[4-(2-nitro-4-trifluoromethyl-phenyl)-piperazin-1-yl]-methanone](/img/structure/B395386.png)
![N-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-2-methylsulfanyl-benzamide](/img/structure/B395389.png)
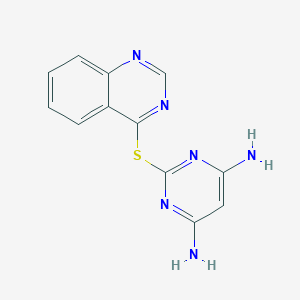
![2-{[5-(3-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B395391.png)
![N-[5-(4-{[4-(METHYLSULFANYL)PHENYL]SULFONYL}PIPERAZINO)-2-NITROPHENYL]-N-(1-PHENYLETHYL)AMINE](/img/structure/B395393.png)
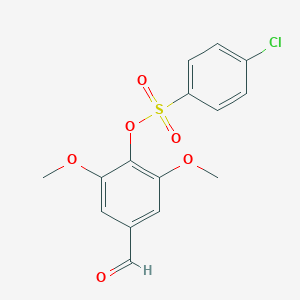
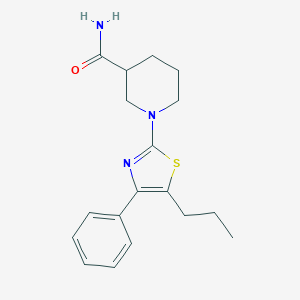
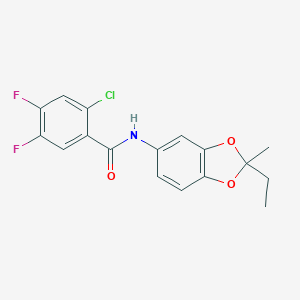
![4,4,8,8-Tetrachloro-1,5-dimethyltricyclo[5.1.0.0~3,5~]octane](/img/structure/B395398.png)
![2-{[(2-chlorobenzyl)sulfanyl]acetyl}-N-cyclohexylhydrazinecarbothioamide](/img/structure/B395399.png)
![6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B395401.png)
